5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid
CAS No.: 256955-24-5
Cat. No.: VC7044421
Molecular Formula: C11H10F3NO3
Molecular Weight: 261.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256955-24-5 |
|---|---|
| Molecular Formula | C11H10F3NO3 |
| Molecular Weight | 261.2 |
| IUPAC Name | 5-oxo-5-(2,3,4-trifluoroanilino)pentanoic acid |
| Standard InChI | InChI=1S/C11H10F3NO3/c12-6-4-5-7(11(14)10(6)13)15-8(16)2-1-3-9(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |
| Standard InChI Key | QYPLVHQMFCGEPZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F |
Introduction
| Property | Value |
|---|---|
| CAS Registry Number | 256955-24-5 |
| IUPAC Name | 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid |
| Molecular Formula | C₁₁H₁₀F₃NO₃ |
| Molecular Weight | 261.20 g/mol |
| SMILES | C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F |
| InChIKey | QYPLVHQMFCGEPZ-UHFFFAOYSA-N |
| PubChem CID | 670672 |
The compound’s structure combines lipophilic fluorine atoms with polar functional groups, a design strategy often employed to enhance membrane permeability in drug candidates.
Structural Characteristics and Molecular Properties
The molecule’s architecture features two critical regions:
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Trifluoroaniline Core: The 2,3,4-trifluorophenyl group contributes significant electronegativity and steric bulk, potentially influencing binding interactions with biological targets.
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Pentanoic Acid Chain: A five-carbon chain with a ketone group at position 5 and a terminal carboxylic acid, enabling hydrogen bonding and ionic interactions.
Electronic and Steric Effects
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Fluorine Substitution: The three fluorine atoms at positions 2, 3, and 4 on the phenyl ring induce strong electron-withdrawing effects, altering the aromatic system’s electronic density. This modification may enhance metabolic stability compared to non-fluorinated analogs.
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Amide Linkage: The carbamoyl group (-NH-C(=O)-) bridges the aromatic and aliphatic components, providing rotational flexibility while maintaining planarity at the amide bond.
Synthesis and Manufacturing Processes
The synthesis of 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid typically follows a two-step protocol:
Step 1: Formation of the Amide Bond
2,3,4-Trifluoroaniline reacts with a γ-ketopentanoic acid derivative (e.g., ethyl 5-oxopentanoate) under coupling conditions. Common reagents include:
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Carbodiimides (e.g., DCC or EDCI) for activating the carboxylic acid
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N-Hydroxysuccinimide (NHS) to facilitate amide bond formation
Step 2: Hydrolysis of the Ester Group
The ethyl ester intermediate undergoes basic hydrolysis (e.g., NaOH in aqueous ethanol) to yield the free carboxylic acid.
Key Characterization Data:
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¹H NMR: Signals at δ 2.50–2.58 ppm (m, 2H, CH₂ adjacent to ketone) and δ 3.03–3.09 ppm (m, 2H, CH₂ adjacent to amide) confirm the aliphatic chain.
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Mass Spectrometry: A molecular ion peak at m/z 261.20 aligns with the molecular weight.
Physicochemical Properties and Stability
While experimental solubility data remain unpublished, computational predictions suggest:
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LogP (Octanol-Water): ~1.79 (moderate lipophilicity)
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Topological Polar Surface Area (TPSA): 54.37 Ų, indicating moderate polarity.
Stability Considerations
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The compound is stable under ambient storage conditions but may degrade under strong acidic or basic environments due to hydrolysis of the amide bond.
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis | Fluorinated amides inhibit penicillin-binding proteins |
| Anticancer | Inhibition of kinase enzymes | Similar trifluoroaniline compounds target EGFR |
| Anti-inflammatory | COX-2 enzyme modulation | Carboxylic acid moieties in NSAIDs |
The trifluoroaniline group’s ability to enhance blood-brain barrier permeability suggests potential CNS applications.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: Peaks at δ 172–175 ppm (carbonyl carbons) and δ 110–150 ppm (aromatic carbons with fluorine coupling).
High-Resolution Mass Spectrometry (HRMS)
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Observed [M+H]⁺ ion at m/z 262.08 (calculated 262.06 for C₁₁H₁₁F₃NO₃).
Applications in Pharmaceutical Research
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Prodrug Development: The carboxylic acid group serves as a site for esterification, enabling targeted drug delivery.
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Enzyme Inhibition: Molecular docking studies suggest affinity for ATP-binding pockets in kinases.
Future Research Directions
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Solubility Profiling: Systematic studies in aqueous and organic solvents.
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In Vitro Screening: Antibacterial, anticancer, and antiviral assays.
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Structural Optimization: Modifications to the pentanoic acid chain for enhanced bioavailability.
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